molecular formula C9H9N3O2 B13418772 Ethyl 4-azidobenzoate

Ethyl 4-azidobenzoate

Cat. No.: B13418772
M. Wt: 191.19 g/mol
InChI Key: CDFRXIVAGKDWGY-UHFFFAOYSA-N
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Description

Ethyl 4-azidobenzoate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzoic acid, where the amino group is replaced by an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-azidobenzoate can be synthesized through a diazotization reaction followed by azidation. The process typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Mechanism of Action

The mechanism of action of ethyl 4-azidobenzoate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-azidobenzoate is unique due to its azido group, which imparts distinct reactivity compared to its amino and nitro counterparts. This makes it particularly useful in click chemistry and other applications requiring specific and efficient reactions .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl 4-azidobenzoate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3

InChI Key

CDFRXIVAGKDWGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

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